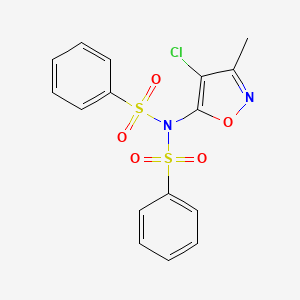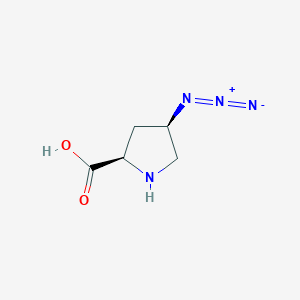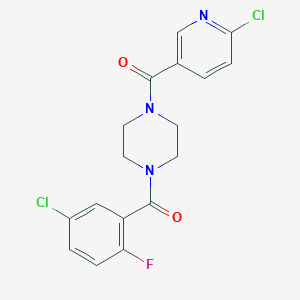![molecular formula C15H16N2O5 B2736680 3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 882218-96-4](/img/structure/B2736680.png)
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpropanoic acids . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular formula of the compound is C11H14O4 . The linear formula is (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 . The InChI key is LHHKQWQTBCTDQM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-97 °C (lit.) . It has a molecular weight of 210.23 . The compound is classified as a combustible solid .Aplicaciones Científicas De Investigación
Synthesis and Solid-Phase Applications
A key synthetic intermediate, similar to the mentioned compound, is used in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. These linkers are instrumental in the construction of peptides and non-peptide molecules, demonstrating the compound's utility in facilitating complex organic synthesis. The scalable preparation methods reported ensure reproducibility and are crucial for advancements in combinatorial chemistry and drug discovery efforts (Jin et al., 2001).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to "3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid" has led to the development of new compounds with significant antioxidant activity. These studies contribute to the understanding of how structural modifications impact the efficacy of antioxidants, which is pivotal for the development of new therapeutic agents (Dmitro V. Dovbnya et al., 2022).
Solar Cell Applications
Molecular engineering of organic sensitizers, which includes compounds with similar structures, has shown significant potential in improving solar cell efficiencies. These studies highlight the role of such compounds in the development of high-efficiency dye-sensitized solar cells (DSSCs), indicating their value in renewable energy technologies (Sanghoon Kim et al., 2006).
Antiproliferative Properties
Novel organotin(IV) carboxylate compounds, derived from similar structural frameworks, exhibit promising antiproliferative properties against a range of human cancer cell lines. These findings underscore the potential of such compounds in cancer research, particularly in the design of new chemotherapeutic agents (N. Pantelić et al., 2021).
Catalytic Reduction Applications
The compound's related structures have been investigated for their role in the catalytic reduction of carbon dioxide, showcasing the potential of these compounds in CO2 utilization and conversion strategies. Such research is crucial for developing sustainable solutions to climate change by enabling the chemical recycling of CO2 into valuable products (I. Bhugun et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-12-4-3-10(7-13(12)22-2)15-11(9-18)8-17(16-15)6-5-14(19)20/h3-4,7-9H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYTZKURDFBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)





![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine](/img/structure/B2736619.png)
